molecular formula C23H17FN2O2S2 B2600788 4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl 4-methylphenyl sulfone CAS No. 478247-29-9

4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl 4-methylphenyl sulfone

Cat. No.: B2600788
CAS No.: 478247-29-9
M. Wt: 436.52
InChI Key: UICRFKZNAKVWME-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl 4-methylphenyl sulfone is a complex organic compound with a unique structure that includes fluorophenyl, phenyl, pyrimidinyl, and methylphenyl sulfone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl 4-methylphenyl sulfone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorophenyl thiol with 2-phenyl-5-pyrimidinyl chloride under basic conditions to form the sulfanyl intermediate. This intermediate is then reacted with 4-methylphenyl sulfone in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl 4-methylphenyl sulfone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield thiol derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl 4-methylphenyl sulfone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl 4-methylphenyl sulfone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl 4-methylphenyl sulfone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-5-(4-methylphenyl)sulfonyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O2S2/c1-16-7-13-20(14-8-16)30(27,28)21-15-25-22(17-5-3-2-4-6-17)26-23(21)29-19-11-9-18(24)10-12-19/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICRFKZNAKVWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2SC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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